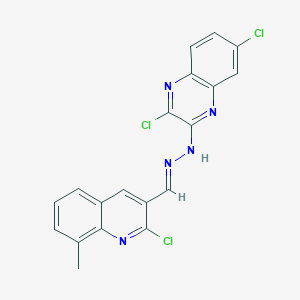![molecular formula C16H13ClN6 B304661 4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone, commonly known as CBTBH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBTBH belongs to the family of hydrazones and has been extensively studied for its biological properties.
Wirkmechanismus
The mechanism of action of CBTBH is not fully understood; however, it is believed to exert its biological effects through the modulation of various cellular pathways. CBTBH has been shown to inhibit the activity of various enzymes and transcription factors involved in cell proliferation and survival. Moreover, CBTBH has been shown to induce the production of reactive oxygen species, leading to cell death in cancer cells.
Biochemical and Physiological Effects
CBTBH has been shown to exhibit various biochemical and physiological effects. CBTBH has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Moreover, CBTBH has been shown to possess antioxidant activity and has been shown to scavenge free radicals. CBTBH has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
CBTBH has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Moreover, CBTBH has been extensively studied, and its biological properties are well characterized. However, CBTBH also has limitations. It is a synthetic compound that may not fully represent the complexity of natural compounds. Moreover, CBTBH may exhibit off-target effects, leading to potential false-positive results.
Zukünftige Richtungen
CBTBH has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future studies should focus on elucidating the mechanism of action of CBTBH and identifying its molecular targets. Moreover, future studies should investigate the pharmacokinetics and pharmacodynamics of CBTBH to determine its suitability as a therapeutic agent. Finally, future studies should investigate the potential synergistic effects of CBTBH in combination with other therapeutic agents.
Synthesemethoden
CBTBH can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 1,2-dihydro-1,2,4-triazin-3-one followed by the reaction with o-phenylenediamine. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
CBTBH has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. Several studies have shown that CBTBH exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. CBTBH has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Moreover, CBTBH has been investigated for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
Eigenschaften
Produktname |
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone |
|---|---|
Molekularformel |
C16H13ClN6 |
Molekulargewicht |
324.77 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-1,2-dihydro-[1,2,4]triazino[4,3-a]benzimidazol-3-amine |
InChI |
InChI=1S/C16H13ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-10-23-14-4-2-1-3-13(14)19-16(23)22-21-15/h1-10,20-21H,(H,19,22)/b18-9+ |
InChI-Schlüssel |
ZBNZMSUGDPAPSB-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)N/N=C/C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)NN=CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)NN=CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)
![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)